N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide
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Overview
Description
N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide is a chemical compound characterized by its unique structure, which includes a nitrophenyl group and a hydrazinylidene moiety attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide typically involves the reaction of 4-nitrophenylhydrazine with cyclohex-1-en-1-yl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods have been explored to reduce environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives .
Scientific Research Applications
N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The hydrazinylidene moiety can form covalent bonds with nucleophilic sites in biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N-{6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide
- N-{6-[2-(4-Chlorophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide
Uniqueness
N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct redox properties and potential biological activities. This differentiates it from similar compounds with different substituents on the phenyl ring .
Properties
CAS No. |
5908-29-2 |
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Molecular Formula |
C14H16N4O3 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
N-[6-[(4-nitrophenyl)hydrazinylidene]cyclohexen-1-yl]acetamide |
InChI |
InChI=1S/C14H16N4O3/c1-10(19)15-13-4-2-3-5-14(13)17-16-11-6-8-12(9-7-11)18(20)21/h4,6-9,16H,2-3,5H2,1H3,(H,15,19) |
InChI Key |
XRRFLAFJKGSXHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CCCCC1=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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